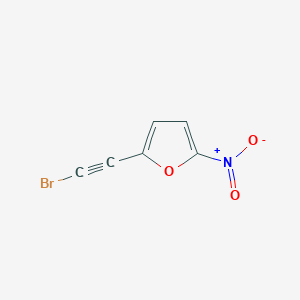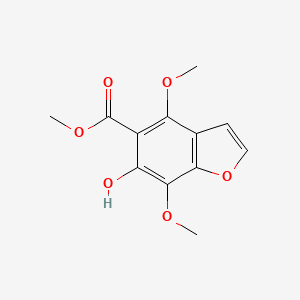
5-Ethenyl-2-(hydroxymethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-vinylpyridazin-3(2H)-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 2-(Carboxymethyl)-5-vinylpyridazin-3(2H)-one.
Reduction: 2-(Hydroxymethyl)-5-ethylpyridazin-3(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and vinyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Hydroxymethyl)pyridazin-3(2H)-one: Lacks the vinyl group, which may affect its reactivity and applications.
5-Vinylpyridazin-3(2H)-one: Lacks the hydroxymethyl group, which may influence its solubility and binding properties.
2-(Hydroxymethyl)-5-ethylpyridazin-3(2H)-one: Similar structure but with an ethyl group instead of a vinyl group, which can affect its chemical reactivity.
Uniqueness
2-(Hydroxymethyl)-5-vinylpyridazin-3(2H)-one is unique due to the presence of both hydroxymethyl and vinyl groups, which provide a combination of reactivity and binding properties that are not found in similar compounds. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
825634-19-3 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
5-ethenyl-2-(hydroxymethyl)pyridazin-3-one |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-7(11)9(5-10)8-4-6/h2-4,10H,1,5H2 |
Clave InChI |
DTRXPTUMPYKXJS-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=O)N(N=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-](/img/structure/B12916531.png)





![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)




